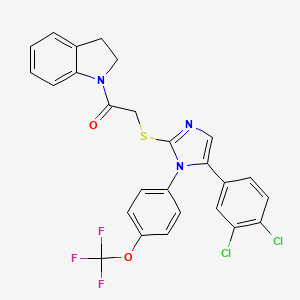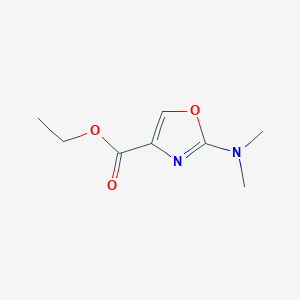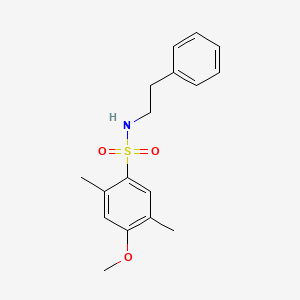
7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione, also known as 8-thioxotheophylline, is a chemical compound that belongs to the xanthine class of compounds. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays an important role in the regulation of intracellular signaling pathways. Due to its unique properties, 8-thioxotheophylline has attracted the attention of researchers in various fields of study, including pharmacology, biochemistry, and physiology.
Mechanism of Action
7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline exerts its pharmacological effects by inhibiting the activity of PDE enzymes. PDE enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which play important roles in intracellular signaling pathways. By inhibiting PDE activity, 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline increases the levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation, platelet inhibition, and immune cell modulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline are diverse and depend on the specific cellular context in which it is used. In smooth muscle cells, 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline induces relaxation by increasing the levels of cAMP and cGMP, leading to the activation of protein kinase A and protein kinase G, respectively. In platelets, 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline inhibits aggregation by increasing the levels of cAMP, which activates protein kinase A and inhibits the activation of platelet integrins. In immune cells, 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline modulates the activity of various signaling pathways, leading to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline in laboratory experiments is its potency and specificity for PDE enzymes. This allows researchers to selectively target PDE enzymes without affecting other cellular processes. Additionally, 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline is relatively stable and easy to handle, making it a convenient tool for scientific research. However, one limitation of using 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline is its potential for off-target effects, as it may interact with other cellular components in addition to PDE enzymes. Additionally, the effects of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline may vary depending on the specific cellular context in which it is used, making it important for researchers to carefully consider the experimental design and interpretation of results.
Future Directions
There are several potential future directions for research on 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline. One area of interest is the development of more potent and selective inhibitors of PDE enzymes, which could have therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease, and erectile dysfunction. Additionally, further studies are needed to better understand the biochemical and physiological effects of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline in different cellular contexts, as well as its potential for off-target effects. Finally, the use of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline as a biochemical probe for the study of PDE enzymes could lead to new insights into the structure and function of these important cellular components.
Synthesis Methods
The synthesis of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline involves the condensation of 3-methylxanthine with elemental sulfur in the presence of a base catalyst. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. The synthesis of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
The unique properties of 7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dionephylline have made it a valuable tool in scientific research. It has been used as a pharmacological agent to investigate the role of PDE in various cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell function. It has also been used as a biochemical probe to study the structure and function of PDE enzymes.
properties
IUPAC Name |
3-methyl-7-propan-2-yl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-4(2)13-5-6(10-9(13)16)12(3)8(15)11-7(5)14/h4H,1-3H3,(H,10,16)(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXEDYGKRHJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(NC1=S)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropyl-3-methyl-8-thioxo-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)
![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)


![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

